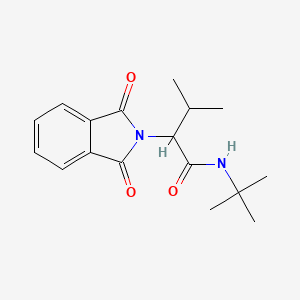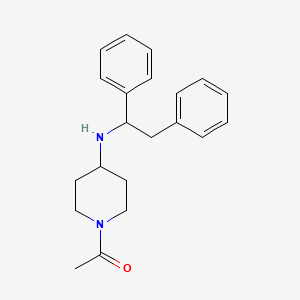![molecular formula C13H18N2O3 B5150315 N-[3-(acetylamino)-4-methoxyphenyl]butanamide](/img/structure/B5150315.png)
N-[3-(acetylamino)-4-methoxyphenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(acetylamino)-4-methoxyphenyl]butanamide, also known as N-(4-methoxy-3-(oxo-1-phenylbutyl)phenyl)acetamide, is a chemical compound that belongs to the class of amides. It is also referred to as a selective fatty acid amide hydrolase (FAAH) inhibitor, which means it inhibits the breakdown of endocannabinoids in the body. This compound has gained significant attention in the scientific community due to its potential therapeutic benefits in various medical conditions.
Mecanismo De Acción
N-[3-(acetylamino)-4-methoxyphenyl]butanamide[3-(acetylamino)-4-methoxyphenyl]butanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids such as anandamide. This results in an increase in endocannabinoid levels, leading to the activation of cannabinoid receptors in the body. The activation of these receptors can help alleviate pain, inflammation, anxiety, and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(acetylamino)-4-methoxyphenyl]butanamide[3-(acetylamino)-4-methoxyphenyl]butanamide are primarily due to its ability to increase endocannabinoid levels in the body. This can result in the activation of cannabinoid receptors, leading to various effects such as pain relief, anti-inflammatory effects, anxiolytic effects, and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[3-(acetylamino)-4-methoxyphenyl]butanamide[3-(acetylamino)-4-methoxyphenyl]butanamide in lab experiments is its selective inhibition of FAAH activity. This allows for the specific targeting of endocannabinoid pathways, which can help elucidate the role of these pathways in various medical conditions. However, one limitation of using this compound is its potential off-target effects, which can lead to unintended consequences.
Direcciones Futuras
There are several future directions for the study of N-[3-(acetylamino)-4-methoxyphenyl]butanamide[3-(acetylamino)-4-methoxyphenyl]butanamide. One direction is to further investigate its potential therapeutic benefits in various medical conditions such as pain, inflammation, anxiety, and depression. Additionally, the development of more selective FAAH inhibitors can help minimize off-target effects and improve the efficacy of these compounds. Finally, the use of N-[3-(acetylamino)-4-methoxyphenyl]butanamide[3-(acetylamino)-4-methoxyphenyl]butanamide in combination with other drugs or therapies can help enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-[3-(acetylamino)-4-methoxyphenyl]butanamide[3-(acetylamino)-4-methoxyphenyl]butanamide involves the reaction of 4-methoxy-3-(oxo-1-phenylbutyl)aniline with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Aplicaciones Científicas De Investigación
N-[3-(acetylamino)-4-methoxyphenyl]butanamide[3-(acetylamino)-4-methoxyphenyl]butanamide has been extensively studied for its potential therapeutic benefits in various medical conditions such as pain, inflammation, anxiety, and depression. Its ability to inhibit FAAH activity leads to an increase in endocannabinoid levels, which can help alleviate pain and inflammation. Additionally, it has been shown to have anxiolytic and antidepressant effects in preclinical studies.
Propiedades
IUPAC Name |
N-(3-acetamido-4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-5-13(17)15-10-6-7-12(18-3)11(8-10)14-9(2)16/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKMURLBFWSQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5150232.png)
![9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5150239.png)

![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5150266.png)

![isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5150281.png)
![N-[4-(acetylamino)phenyl]-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5150283.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5150303.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B5150311.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5150312.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5150323.png)

![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-2-(2-thienyl)acetamide](/img/structure/B5150332.png)
![10,10'-[1,2-ethanediylbis(iminomethylylidene)]bis(8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione)](/img/structure/B5150337.png)